5-(4-Methoxyphenyl)pyrimidin-2-amine

描述

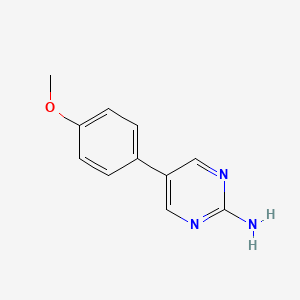

Chemical Structure: 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) is a pyrimidine derivative featuring a methoxy-substituted phenyl ring at position 5 and an amino group at position 2 of the pyrimidine core. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.22 g/mol .

属性

IUPAC Name |

5-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSRSRVRREPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659459 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-47-6 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview:

- Starting materials: Halogenated pyrimidine (e.g., 2-chloropyrimidine) and 4-methoxyphenylamine.

- Catalysts: Dichlorobis(triphenylphosphine)Pd(II), xantphos.

- Base: Sodium tert-butoxide.

- Solvent: Toluene.

- Conditions: Reflux under nitrogen atmosphere for approximately 8 hours.

Reaction Scheme:

Halogenated pyrimidine + 4-methoxyphenylamine → this compound

Data Table 1: Buchwald-Hartwig Amination Conditions

| Parameter | Details |

|---|---|

| Catalyst | Dichlorobis(triphenylphosphine)Pd(II) |

| Ligand | Xantphos |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux (~110°C) |

| Reaction Time | 8 hours |

| Yield | Moderate to good (27–82%) |

This method's versatility allows for the synthesis of various substituted pyrimidines, facilitating structural modifications for medicinal chemistry applications.

Cyclization of 2-Amino-4-methoxy-6-alkylpyrimidines

An alternative route involves cyclization reactions starting from suitably substituted β-ketoesters or aldehydes, followed by cyclization with guanidine derivatives.

General Procedure:

Data Table 2: Cyclization Method

| Starting Material | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 2-aminobenzaldehyde derivatives | Guanidine, Eaton’s reagent | 50°C, 24 hours | Variable |

This approach is scalable and suitable for producing compounds like this compound on a larger scale, with purification via recrystallization.

Multi-step Synthesis via Chalcone Derivatives

Recent advances utilize chalcone intermediates to synthesize diarylpyrimidine derivatives, which can be further functionalized to obtain the target compound.

Key Steps:

Data Table 3: Chalcone-based Synthesis

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chalcone formation | Aromatic aldehyde + acetophenone | NaOH, ethanol | High | |

| Pyrimidine cyclization | Guanidine hydrochloride | 78°C, 10 hours | 80% |

This method offers high yields and versatility for synthesizing various 4,5-diarylpyrimidin-2-amine derivatives, including the methoxyphenyl variant.

Optimization and Scale-up Considerations

- Catalyst Loading: Reducing palladium catalyst loading while maintaining yield.

- Solvent Choice: Using greener solvents like ethanol or ethyl acetate.

- Purification: Preference for crystallization over chromatography to enhance scalability.

Summary Table: Comparative Synthesis Data

| Method | Yield Range | Scalability | Purification | Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig | 27–82% | High | Chromatography | Versatile, high yield |

| Cyclization with Eaton’s reagent | Variable | Very high | Recrystallization | Cost-effective, scalable |

| Chalcone route | ~80% | Moderate | Chromatography | High yield, adaptable |

化学反应分析

Types of Reactions: 5-(4-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of different substituents on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents .

科学研究应用

Anticancer Properties

One of the most significant applications of 5-(4-Methoxyphenyl)pyrimidin-2-amine is its role as an anticancer agent. Research indicates that compounds with similar pyrimidine structures exhibit potent inhibitory effects on various cancer cell lines.

Case Studies

- A study demonstrated that derivatives of pyrimidine-2-amine, including this compound, significantly inhibited the growth of colon cancer cell lines, with a reported GI50 (concentration required to inhibit 50% of cell growth) indicating potent activity against these cells .

- Another investigation highlighted the compound's ability to overcome drug resistance in cancer therapies by targeting microtubule dynamics, which is crucial for cell division .

| Study | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Colon Cancer | 0.5 | EGFR Inhibition |

| Study 2 | Breast Cancer | 0.3 | Microtubule Disruption |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent.

Activity Against Pathogens

Research has indicated that pyrimidine derivatives can exhibit activity against various bacterial strains, including those classified under the ESKAPE pathogens, which are known for their drug resistance.

Findings

- A study reported that certain analogs of pyrimidine compounds were effective against drug-sensitive strains of Mycobacterium tuberculosis while being inactive against other Gram-negative pathogens .

- The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Effective |

| Escherichia coli | Inactive |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

Modifications and Efficacy

Research has explored various modifications to the pyrimidine structure to enhance its biological activity. For instance, altering substituents on the phenyl ring can significantly impact the compound's potency against cancer cells and bacteria.

Insights from Studies

Studies have shown that specific modifications can increase solubility and bioavailability, which are essential for therapeutic effectiveness .

| Modification | Effect on Activity |

|---|---|

| Increased methoxy groups | Enhanced solubility |

| Halogen substitutions | Improved potency |

作用机制

The mechanism of action of 5-(4-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic pathways of the Trypanosoma parasite .

相似化合物的比较

Physicochemical Properties :

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 435.6 ± 55.0 °C

- Flash Point : 217.2 ± 31.5 °C

- Storage : Stable under dry, cool, and well-ventilated conditions, away from incompatible materials .

Comparison with Structural Analogues

Pyrimidin-2-amine Derivatives with Aromatic Substituents

Key Compounds :

Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in 5b provides electron-donating effects, enhancing solubility and π-π interactions compared to the electron-withdrawing chloro group in 5d .

- Steric Effects : The p-tolyl group in 5c (methyl substituent) achieves higher purity (99.96%) due to reduced steric hindrance compared to bulkier methoxynaphthalenyl groups .

Antitrypanosomal Activity of Methoxyphenyl Analogues

Key Compounds :

Analysis :

- Para-Substitution: The para-methoxy group in 8 maximizes antitrypanosomal activity, likely due to improved binding via hydrogen bonding or hydrophobic interactions .

- Ring Fusion : Compound 10 (methylenedioxyphenyl) shows similar potency, suggesting fused rings may enhance metabolic stability without sacrificing activity .

Kinase-Targeting Pyrrolopyrimidines

Key Compounds :

Analysis :

- Scaffold Flexibility: The 4-methoxyphenyl group in these pyrrolopyrimidines contributes to kinase selectivity, while modifications at the anilino side chain (e.g., piperazine in 26) fine-tune pharmacokinetics .

Structural and Crystallographic Comparisons

Key Insights :

- Conformational Effects: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles (<30°) between aromatic rings, optimizing intermolecular interactions .

生物活性

5-(4-Methoxyphenyl)pyrimidin-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological properties, including antitumor effects, antimicrobial activity, and potential applications in drug development.

The molecular formula of this compound is with a molecular weight of 201.23 g/mol. The structure features a pyrimidine ring substituted with a 4-methoxyphenyl group, which contributes to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . Several studies have evaluated its effects on various cancer cell lines:

-

Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, a study reported IC50 values for various cell lines:

These values suggest that the compound is particularly effective against colorectal cancer cells compared to others .

Cell Line IC50 (µM) A549 (lung) 5.9 SW-480 (colorectal) 2.3 MCF-7 (breast) 5.65 - Mechanism of Action : The compound appears to inhibit specific pathways related to tumor growth, potentially through the modulation of epidermal growth factor receptors (EGFR) and other related kinases . This selectivity may reduce side effects associated with traditional chemotherapeutics.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

- Microbial Testing : The compound was tested against common pathogens such as E. coli, S. aureus, and K. pneumoniae. Results showed varying degrees of inhibition, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

- Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

常见问题

Q. What are the common synthetic routes for 5-(4-Methoxyphenyl)pyrimidin-2-amine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. Key approaches include:

- Sonogashira Coupling : Reacting 2-amino-5-iodopyrimidine with 4-methoxyphenylacetylene under Pd catalysis (e.g., PdCl₂(PPh₃)₂) in THF with K₂CO₃ as a base. Reflux conditions (5–12 hours) and inert atmospheres (N₂) are critical to avoid side reactions .

- Nucleophilic Substitution : Using 5-(chloromethyl)pyrimidine intermediates reacted with 4-methoxyaniline in chloroform under reflux (5 hours), followed by purification via silica gel chromatography .

Yield optimization requires strict control of stoichiometry, solvent polarity, and catalyst loading. For example, excess boronic acid (2:1 ratio) improves Suzuki coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refining crystal structures, particularly for analyzing dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, aromatic protons resonate at δ 8.30–8.31 ppm (pyrimidine ring) and δ 6.8–7.8 ppm (methoxyphenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 201.1312 Da) and fragmentation patterns .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., chloroform, THF) for extraction. Crystallization from methanol or ethanol is effective for removing hydrophobic impurities .

- Chromatography : Silica gel columns with gradient elution (e.g., CHCl₃ to CHCl₃:MeOH 9:1) improve separation of polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrimidine functionalization?

- Methodological Answer :

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) favor C5 substitution over C4 in Sonogashira couplings. Lower temperatures (60–80°C) reduce side-product formation .

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to steer reactivity toward specific positions, followed by deprotection .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries with X-ray data. Discrepancies in dihedral angles (e.g., pyrimidine-phenyl torsion) may arise from crystal packing forces, which are absent in gas-phase calculations .

- Hydrogen Bonding Validation : Use SHELX hydrogen-bonding parameters (e.g., D—H⋯A distances < 3.0 Å) to verify intramolecular interactions predicted computationally .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using fluorescence polarization. IC₅₀ values are determined via dose-response curves (1 nM–100 μM range) .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Q. What experimental and computational methods validate electronic effects of the 4-methoxyphenyl substituent?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., in nucleophilic aromatic substitution) to quantify electron-donating effects .

- DFT Calculations : Compare HOMO/LUMO energies of this compound with non-substituted analogs. Methoxy groups lower LUMO by ~0.5 eV, enhancing electrophilicity .

Q. How can conflicting NMR data (e.g., split signals) be troubleshooted?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) identifies rotational barriers in methoxyphenyl groups. Sharpening of split peaks at higher temperatures confirms conformational exchange .

- Decoupling Experiments : Irradiate adjacent protons to distinguish coupling patterns from impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。